molecular formula C12H10N2O3 B1478609 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde CAS No. 2097971-40-7

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde

Cat. No. B1478609
CAS RN: 2097971-40-7
M. Wt: 230.22 g/mol
InChI Key: LQYVEHYVJBXEMQ-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde, also known as 5-methyl-1H-imidazole-5-carbaldehyde (MICA), is a heterocyclic aldehyde that is widely used in the synthesis of organic compounds. It is a versatile building block for the synthesis of many biologically active compounds, including drugs, pesticides, and dyes. MICA has been extensively studied for its various biological activities and has been found to have a wide range of applications in medicinal and pharmaceutical research.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, a related compound, was analyzed and published . This kind of analysis helps in understanding the molecular structure and properties of the compound.

Synthesis of New Compounds

This compound serves as a building block in the synthesis of new compounds . For example, it has been used in the synthesis of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate .

Anticancer Research

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Drug Design and Development

The compound’s anticancer activity suggests its potential use in drug design and development . By understanding its interactions with cancer cells, researchers can design more effective drugs for treating various types of cancer.

Pharmacological Studies

Given its potential anticancer activity, the compound could be used in pharmacological studies to understand its mechanism of action, toxicity, and other pharmacokinetic properties .

Material Science

The compound’s unique crystal structure could make it useful in material science . Researchers could study its properties and potentially use it in the development of new materials.

Future Directions

While specific future directions for “1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazole-5-carbaldehyde” are not directly available, related compounds such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-6-10-4-13-7-14(10)5-9-1-2-11-12(3-9)17-8-16-11/h1-4,6-7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYVEHYVJBXEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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